HC-030031

Overview

Description

HC-030031 is a potent and selective antagonist of the transient receptor potential ankyrin 1 (TRPA1) receptor. It is primarily used in scientific research to study pain mechanisms and inflammation. The compound has shown significant potential in reducing mechanical hypersensitivity induced by inflammatory and neuropathic pain .

Mechanism of Action

Target of Action

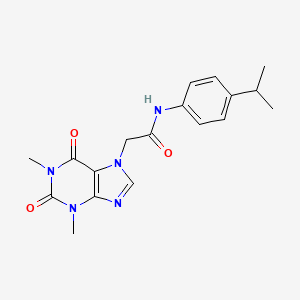

HC-030031, also known as 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide, is a potent and selective antagonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) receptor . TRPA1 is a non-selective cation channel and is the sole mammalian member that defines the TRPA subfamily .

Mode of Action

This compound works by blocking TRPA1-mediated currents . It antagonizes allyl isothiocyanate (AITC) and formalin-evoked calcium influx with IC50s of 6.2±0.2 and 5.3±0.2 μM, respectively . It is selective over TRPV1, TRPV3, TRPV4, hERG, and NaV1.2 channels .

Biochemical Pathways

The TRPA1 receptor is activated by various nociceptive stimuli such as noxious cold, pungent natural products like cinnamaldehyde, and environmental irritants like acrolein . By inhibiting the TRPA1 receptor, this compound can modulate these biochemical pathways and reduce the hypersensitivity caused by these stimuli .

Result of Action

This compound has been shown to attenuate inflammatory- and neuropathy-induced mechanical hypersensitivity . In rat models, oral administration of this compound at a dose of 100 mg/kg significantly reversed mechanical hypersensitivity in chronic models of Complete Freund’s Adjuvant (CFA)-induced inflammatory pain and the spinal nerve ligation model of neuropathic pain .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the responses of TRPA1 to agonists and antagonists vary among species . This species-specific difference has been utilized to identify the structural basis of activation and inhibition mechanisms

Biochemical Analysis

Biochemical Properties

HC-030031 is known to block TRPA1-mediated currents with an IC50 of 0.7 μM . It is selective over TRPV1, TRPV3, TRPV4, hERG, and NaV1.2 channels . It does not display any significant binding to 41 other receptors, ion channels, and transporters nor functional modulation of 7 enzymes that are known to modulate pain signaling .

Cellular Effects

In cellular models, this compound has been shown to reduce cisplatin-induced renal tissue injury, apoptosis, and mitochondrial dysfunction . It also reduced the mitochondria-associated endoplasmic reticulum membrane (MAM) structure . Furthermore, it has been observed to decrease cell proliferation and increase apoptosis in HK-2 cells .

Molecular Mechanism

This compound acts as a selective antagonist for the TRPA1 receptor . It blocks TRPA1-mediated currents and is selective over other channels . A single amino acid residue (N855 in hTRPA1) significantly contributes to the inhibitory action of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to effectively attenuate mechanical hypersensitivity in models of inflammatory and neuropathic pain . It has also been observed to reduce AITC-induced nocifensive behaviors in rats .

Dosage Effects in Animal Models

In animal models, oral administration of this compound at a dose of 100 mg/kg significantly reversed mechanical hypersensitivity in the more chronic models of Complete Freunds Adjuvant (CFA)-induced inflammatory pain and the spinal nerve ligation model of neuropathic pain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HC-030031 involves multiple steps, starting with the preparation of 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-propan-2-ylphenyl)acetamide. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. The solubility of this compound in dimethyl sulfoxide is greater than 10 millimolar .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is often produced in batches and requires careful monitoring of reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

HC-030031 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: this compound can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce simpler, reduced forms of the compound .

Scientific Research Applications

HC-030031 has a wide range of scientific research applications, including:

Chemistry: Used to study the chemical properties and reactions of TRPA1 antagonists.

Medicine: Investigated for its potential therapeutic effects in treating chronic pain conditions.

Industry: Utilized in the development of new pain-relief medications and anti-inflammatory agents.

Comparison with Similar Compounds

Similar Compounds

Cinnamaldehyde: Another TRPA1 activator used in pain research.

Allyl isothiocyanate: A compound that activates TRPA1 and is used to study pain mechanisms.

Formalin: Commonly used in pain research to induce TRPA1 activation.

Uniqueness of HC-030031

This compound is unique in its high selectivity and potency as a TRPA1 antagonist. Unlike other compounds that may have broader effects on multiple receptors, this compound specifically targets TRPA1, making it a valuable tool in pain and inflammation research .

Properties

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c1-11(2)12-5-7-13(8-6-12)20-14(24)9-23-10-19-16-15(23)17(25)22(4)18(26)21(16)3/h5-8,10-11H,9H2,1-4H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQDZPHDVAOBLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360763 | |

| Record name | 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-(4-propan-2-ylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349085-38-7 | |

| Record name | HC-030031 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349085387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-(4-propan-2-ylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HC-030031 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HC-030031 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU78VFH9C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

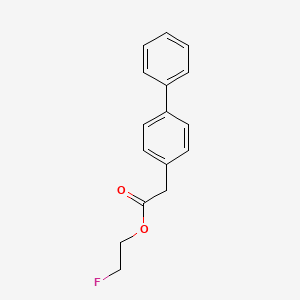

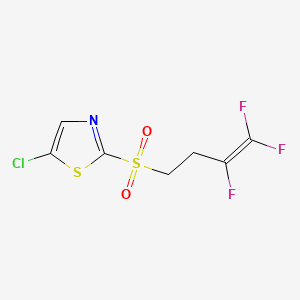

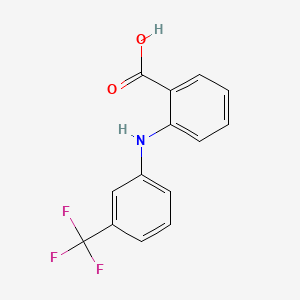

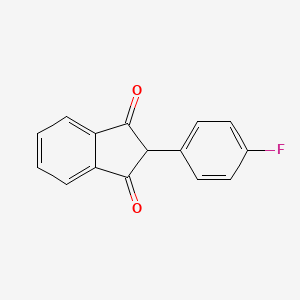

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.